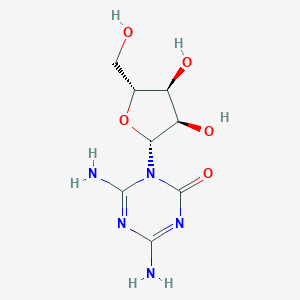

6-Amino-5-azacytidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBIDXKTBPRKSK-TXICZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC(=NC2=O)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105331-00-8 | |

| Record name | 6-Amino-5-azacytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105331008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-AMINO-5-AZACYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4CCV9ZS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Amino-5-azacytidine mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 5-Azacytidine

Introduction

This technical guide provides a comprehensive overview of the molecular mechanism of action of 5-azacytidine (also known as azacitidine), a pyrimidine nucleoside analogue of cytidine with significant anti-neoplastic activity. While the query specified 6-Amino-5-azacytidine, the available scientific literature predominantly focuses on 5-azacytidine. This document will detail the established mechanisms of 5-azacytidine, which is a cornerstone therapy for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into its dual cytotoxic and epigenetic effects.

Dual Mechanism of Action

5-Azacytidine's anti-neoplastic effects are attributed to a dual mechanism that is dose-dependent:

-

At low doses: Inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of silenced tumor suppressor genes.[1][2]

-

At high doses: Direct cytotoxicity through its incorporation into both RNA and DNA, disrupting protein synthesis and inducing cell death.[2][3]

As a ribonucleoside, 5-azacytidine is incorporated into RNA to a greater extent than into DNA.[2][3] This contrasts with its deoxy derivative, decitabine (5-aza-2'-deoxycytidine), which can only be incorporated into DNA.[2]

Cellular Uptake and Activation

The journey of 5-azacytidine from administration to cellular action involves several key steps, outlined in the workflow below.

Figure 1. Cellular uptake and metabolic activation of 5-azacytidine.

Experimental Protocol: Cellular Uptake and Metabolism

A common method to study the uptake and metabolism of 5-azacytidine involves radiolabeling the compound and tracing its path within the cell.

-

Cell Culture: Cancer cell lines (e.g., AML or MDS cell lines) are cultured in appropriate media.

-

Radiolabeling: Cells are incubated with [14C]-5-azacytidine for varying time points.

-

Cell Lysis and Fractionation: After incubation, cells are harvested, lysed, and fractionated into cytoplasmic, nuclear, RNA, and DNA fractions.

-

Quantification: Scintillation counting is used to quantify the amount of radioactivity in each fraction, determining the extent of uptake and incorporation into RNA and DNA.

-

Metabolite Analysis: High-performance liquid chromatography (HPLC) can be used to separate and quantify the different phosphorylated forms of 5-azacytidine.

RNA-Mediated Cytotoxicity

The incorporation of 5-azacytidine triphosphate into RNA chains by RNA polymerase leads to several cytotoxic effects:

-

Disassembly of Polyribosomes: The presence of the analogue in RNA disrupts the structure of polyribosomes.[2][3]

-

Defective RNA Methylation and Function: It interferes with the proper methylation and acceptor function of transfer RNA (tRNA).[2]

-

Inhibition of Protein Synthesis: The culmination of these disruptions is the inhibition of protein production, ultimately leading to cell death.[1][2][3]

DNA-Mediated Epigenetic Modification

The conversion of 5-azacytidine diphosphate to its deoxy form, 5-aza-deoxycytidine triphosphate, allows for its incorporation into DNA during replication. This is the crucial step for its epigenetic activity.

Figure 2. Mechanism of DNA hypomethylation by 5-azacytidine.

Once incorporated into the DNA strand, the nitrogen atom at the 5th position of the azacytosine ring prevents the normal methylation process. When DNMT1 attempts to methylate this analogue, a nucleophilic attack results in the formation of an irreversible covalent bond between the enzyme and the DNA.[2][4] This "trapping" of DNMT1 leads to its degradation and a depletion of active enzyme in the cell.[4] Consequently, during subsequent rounds of DNA replication, the methylation pattern is not maintained, leading to a passive, global hypomethylation of the genome.[4] This can lead to the re-expression of previously silenced tumor suppressor genes, triggering apoptosis, cell cycle arrest, or differentiation of malignant cells.[1]

Experimental Protocol: Analysis of DNA Methylation

-

Treatment: Cells are treated with varying concentrations of 5-azacytidine.

-

Genomic DNA Extraction: High-quality genomic DNA is isolated from treated and untreated control cells.

-

Bisulfite Conversion: DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Methylation Analysis:

-

Global Methylation: Quantification of 5-methylcytosine levels can be performed using methods like HPLC or ELISA-based kits.

-

Gene-Specific Methylation: Methylation-specific PCR (MSP) or pyrosequencing of specific gene promoters (e.g., p15, p21) can determine the change in methylation status.

-

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of tumor suppressor genes to correlate demethylation with re-expression.

Quantitative Data on 5-Azacytidine Activity

The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of 5-Azacytidine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HL60cy | Acute Myeloid Leukemia | > 0.1 | [5] |

| KG-1 | Acute Myeloid Leukemia | > 0.1 | [5] |

| SKM-1 | Acute Myeloid Leukemia | ~40 | [6] |

| A549 | Non-Small Cell Lung Cancer | Varies (cell viability affected) | [4] |

| HuH-7 | Hepatocellular Carcinoma | Resistant, treated with 30 µM | [7] |

| N1-S1 | Hepatocellular Carcinoma | Resistant, treated with 30 µM | [7] |

Note: IC50 values can vary significantly based on the cell line and experimental conditions.

Table 2: Comparison of 5-Azacytidine and Decitabine Effects

| Feature | 5-Azacytidine (AZA) | Decitabine (DAC) | Reference |

| Incorporation | RNA and DNA | DNA only | [2][4] |

| Primary Mechanism | Dual: RNA/DNA cytotoxicity and DNA hypomethylation | DNA hypomethylation | [4] |

| Effect on DNMT1 | Dose-dependent depletion | Near-maximal depletion at low concentrations | [4] |

| Cell Cycle Arrest | Accumulation in sub-G1 phase | Increase in G2/M phase | [4] |

| Gene Expression Modulation | Modulates 2- to 5-fold more genes than DAC at higher concentrations | Modulates a distinct set of genes | [4] |

Conclusion

5-Azacytidine is a potent anti-neoplastic agent with a complex and multifaceted mechanism of action. Its ability to incorporate into both RNA and DNA allows it to exert both direct cytotoxic effects and powerful epigenetic modifications. By inducing DNA hypomethylation, 5-azacytidine can reverse the aberrant gene silencing that drives tumorigenesis, leading to the re-activation of critical cellular control pathways. Understanding these detailed mechanisms is crucial for optimizing its clinical efficacy, developing rational combination therapies, and overcoming mechanisms of resistance.

References

- 1. What is the mechanism of Azacitidine? [synapse.patsnap.com]

- 2. Azacitidine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-azacytidine enhances the anti-leukemic activity of lintuzumab (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5-Azacytidine Downregulates the Proliferation and Migration of Hepatocellular Carcinoma Cells In Vitro and In Vivo by Targeting miR-139-5p/ROCK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

6-Amino-5-azacytidine: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on 6-Amino-5-azacytidine is limited. This document summarizes the currently accessible data. An in-depth guide comparable to that of its well-studied analog, 5-azacytidine, cannot be constructed at this time due to a scarcity of detailed research on its specific mechanisms of action and biological pathways.

Introduction

This compound is a nucleoside analog and a derivative of the well-known chemotherapeutic agent 5-azacytidine.[1] While its parent compound is extensively researched as a DNA methyltransferase (DNMT) inhibitor, specific and detailed information regarding the biological activity of this compound is sparse. Current data suggests that its primary activities include growth inhibition of certain cancer cell lines and bacteria, as well as interference with purine metabolism.[1]

Core Biological Activities

The primary biological activities of this compound identified in the available literature are its growth-inhibitory effects.

Antiproliferative and Cytotoxic Effects

In vitro studies have demonstrated the ability of this compound to inhibit the growth of human cancer cell lines. Specifically, it has an inhibitory dose (ID50) of 33.9 μM against CCRF-CEM (human T-cell acute lymphoblastic leukemia) cells.[2] Furthermore, at a concentration of 100 μM, it has been shown to inhibit the growth of WI-L2 (human B-lymphoblastoid) cells by 39%.[2]

Antimicrobial Activity

This compound has been reported to inhibit the growth of the bacterium Escherichia coli.[1][2] The precise mechanism and effective concentrations for this antibacterial activity are not detailed in the currently available literature.

Metabolic Interference

It has been noted that this compound interferes with the metabolism of purines.[1] However, the specific enzymes or pathways within purine metabolism that are affected by this compound have not been elucidated in the reviewed literature.

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Cell Line/Organism | Assay Type | Metric | Value | Reference |

| CCRF-CEM | Growth Inhibition | ID50 | 33.9 μM | [2] |

| WI-L2 | Growth Inhibition | % Inhibition | 39% at 100 μM | [2] |

| E. coli | Growth Inhibition | - | Not specified | [1][2] |

Mechanism of Action

The precise mechanism of action for this compound has not been thoroughly described in the available scientific literature. While it is a derivative of 5-azacytidine, a known DNA methyltransferase inhibitor, it cannot be assumed that this compound functions through the same mechanism without dedicated comparative studies. The observation that it interferes with purine metabolism suggests a potentially different or additional mechanism of action compared to its parent compound, which primarily affects pyrimidine metabolism and DNA methylation.[1]

Signaling Pathways and Experimental Workflows

There is currently no available information detailing the specific signaling pathways modulated by this compound. Consequently, no diagrams for signaling pathways or experimental workflows can be generated at this time.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are not provided in the source literature. The available information describes the outcomes of growth inhibition assays without specifying the detailed methodologies used.

Conclusion

This compound is a derivative of 5-azacytidine with demonstrated growth-inhibitory activity against specific human cancer cell lines and E. coli. The limited available data indicates it interferes with purine metabolism, a characteristic that may distinguish it from its more extensively studied parent compound. However, a comprehensive understanding of its biological activity is currently lacking. Further research is required to elucidate its precise mechanism of action, identify the signaling pathways it modulates, and establish its full therapeutic potential. The information presented here is based on the sparse data currently available and should be considered in the context of this significant knowledge gap.

References

6-Amino-5-azacytidine: A Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational biochemical data of 6-Amino-5-azacytidine, a derivative of the well-known epigenetic modifier 5-azacytidine. While research on this specific analog is limited, this document consolidates the available information, including its synthesis, initial biological evaluation, and presumed mechanism of action based on its structural relationship to 5-azacytidine. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential of azanucleoside analogs.

Introduction

The landscape of cancer therapeutics has been significantly shaped by the advent of epigenetic drugs, with nucleoside analogs playing a pivotal role. 5-Azacytidine, a pyrimidine nucleoside analog, was a pioneering agent in this class, demonstrating efficacy in the treatment of myelodysplastic syndromes (MDS) through its ability to inhibit DNA methylation.[1][2] The success of 5-azacytidine spurred further research into related compounds with the aim of discovering agents with improved efficacy, stability, or a different spectrum of activity. Within this context, this compound emerged as a novel derivative. This document delves into the initial discovery and characterization of this compound.

Discovery and History

This compound, also known as 4,6-Diamino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one, was first synthesized and described in a 1989 publication by Alois Pískala and his colleagues at the Czechoslovak Academy of Sciences.[3] This work was a part of a broader investigation into analogs of 5-azacytidine. The rationale behind the synthesis of 6-substituted derivatives was to explore the structure-activity relationships of these compounds and to potentially modulate their biological effects. The Pískala paper remains the primary and most comprehensive source of information on this compound to date.

Synthesis of this compound

The synthesis of this compound was achieved through a multi-step process as detailed by Pískala et al. (1989). The key steps are outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-ethoxycarbonylguanidine

-

2,3,5-tri-O-benzoyl-β-D-ribosyl isocyanate

-

Bis(trimethylsilyl)acetamide

-

Ammonia in methanol

-

Chlorotrimethylsilane

-

Triethylamine

-

Hydrogen peroxide in acetic acid

-

Methanol

Procedure:

-

Preparation of N-ethoxycarbonylamidinourea derivative: The synthesis commences with the reaction of N-ethoxycarbonylguanidine with 2,3,5-tri-O-benzoyl-β-D-ribosyl isocyanate to yield the corresponding N-ethoxycarbonylamidinourea derivative.

-

Cyclization: The resulting amidinourea is then cyclized using bis(trimethylsilyl)acetamide to form the 6-ethoxy derivative of the protected 5-azacytidine.

-

Ammonolysis: The intermediate 6-ethoxy derivative undergoes ammonolysis to yield the desired 6-amino derivative, this compound, along with a 6-methoxy derivative as a byproduct.

-

Alternative Reactions: The study also explored other reaction pathways, including the reaction of the amidinourea with a mixture of chlorotrimethylsilane and triethylamine to form a blocked nucleoside. This blocked nucleoside could also be obtained through dealkylation of the 6-ethoxy derivative or oxidation of tribenzoyl-5-azacytidine.

-

Deprotection and Purification: The final product is deprotected and purified to yield this compound.

Diagram of Synthetic Pathway

Caption: Synthetic pathway for this compound.

Biological Activity and Quantitative Data

The initial biological evaluation of this compound was conducted against a panel of bacterial and cancer cell lines. The key findings from Pískala et al. (1989) are summarized in the table below.

| Test System | Compound | Concentration | Effect |

| E. coli B | This compound | 100 µg/ml | 46% growth inhibition |

| E. coli B | 6-Oxo derivative | 100 µg/ml | Inactive |

| E. coli B | 6-Methoxy derivative | 100 µg/ml | Inactive |

| CCRF-CEM cells | This compound | 33.9 µM | ID50 (50% inhibitory dose) |

| WI-L2 cells | This compound | 100 µM | 39% growth inhibition |

| L1210 cells | This compound | ~100 µM | No inhibition |

| LoVo/L cells | This compound | ~100 µM | No inhibition |

Table 1: Summary of the Biological Activity of this compound and its Derivatives. [3]

The results indicate that this compound possesses moderate inhibitory activity against E. coli and certain human cancer cell lines, particularly CCRF-CEM. The inactivity of the 6-oxo and 6-methoxy derivatives suggests that the 6-amino group is crucial for its biological activity.

Mechanism of Action (Presumed)

There have been no dedicated studies on the mechanism of action of this compound. However, based on its structural similarity to 5-azacytidine, it is highly probable that it functions as a nucleoside analog that interferes with nucleic acid metabolism. The primary proposed mechanism of action for 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs).[4][5]

Presumed Mechanism:

-

Cellular Uptake and Phosphorylation: It is anticipated that this compound is transported into the cell via nucleoside transporters. Inside the cell, it would be phosphorylated by kinases to its active triphosphate form.

-

Incorporation into Nucleic Acids: The triphosphate derivative of this compound would then be incorporated into newly synthesized DNA and/or RNA.

-

Inhibition of DNA Methyltransferase: Upon incorporation into DNA, the nitrogen atom at position 5 of the azacytosine ring is thought to form a covalent bond with the catalytic site of DNMTs.[3] This trapping of the enzyme on the DNA leads to its degradation and subsequent global DNA hypomethylation.

-

Reactivation of Tumor Suppressor Genes: The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, or apoptosis in cancer cells.

Diagram of Presumed Mechanism of Action

Caption: Presumed mechanism of action of this compound.

Experimental Protocols (General)

Detailed experimental protocols for the biological assays performed on this compound were not provided in the original publication. The following are general protocols for the cell lines and assays mentioned, which can be adapted for the evaluation of similar compounds.

Cell Culture

-

CCRF-CEM and WI-L2 cells: These suspension cell lines are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cell density is maintained between 1x10^5 and 1x10^6 cells/mL.

Cell Viability/Growth Inhibition Assay (e.g., MTT or WST-1 Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

Assay Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate for 2-4 hours at 37°C. For MTT, a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability or growth inhibition relative to the vehicle control. Determine the ID50 or IC50 value from the dose-response curve.

Diagram of Experimental Workflow for Cell Viability Assay

Caption: General workflow for a cell viability assay.

Signaling Pathways Potentially Affected

Given the presumed mechanism of action as a DNA hypomethylating agent, this compound would likely impact numerous cellular signaling pathways that are regulated by epigenetic mechanisms. Based on the known effects of 5-azacytidine, the following pathways are plausible targets. It is important to reiterate that these are extrapolations and have not been experimentally verified for this compound.

-

p53 Signaling Pathway: Reactivation of the p53 tumor suppressor gene, which is often silenced by hypermethylation in cancer, could be a key consequence of treatment. This would lead to the induction of apoptosis and cell cycle arrest.

-

Cell Cycle Control Pathways: Genes encoding cell cycle inhibitors, such as p16INK4a and p15INK4b, are frequently hypermethylated in tumors. Their re-expression would lead to G1 arrest.

-

Apoptosis Pathways: The expression of pro-apoptotic genes can be restored, sensitizing cancer cells to programmed cell death.

-

Immune Signaling Pathways: 5-Azacytidine has been shown to upregulate the expression of endogenous retroviral elements and cancer-testis antigens, which can trigger an anti-tumor immune response.

Diagram of a Potentially Affected Signaling Pathway (p53 Pathway)

Caption: Hypothetical impact on the p53 signaling pathway.

Conclusion and Future Directions

This compound represents an early exploration into the chemical space surrounding the clinically important epigenetic drug, 5-azacytidine. The initial findings by Pískala and colleagues demonstrated that this derivative possesses modest anti-proliferative activity, with the 6-amino group being essential for its function. However, the lack of subsequent research has left a significant gap in our understanding of its full potential, mechanism of action, and pharmacokinetic properties.

For drug development professionals and researchers, this compound and other similar analogs may still hold untapped potential. Future research could focus on:

-

Re-synthesis and broader screening: Evaluating the compound against a wider and more diverse panel of cancer cell lines, including those with known epigenetic alterations.

-

Mechanistic studies: Directly investigating its effects on DNA methylation, RNA incorporation, and key cellular signaling pathways.

-

Pharmacokinetic and pharmacodynamic studies: Assessing its stability, metabolism, and in vivo efficacy in preclinical models.

-

Structure-activity relationship studies: Synthesizing and testing further derivatives to optimize activity and selectivity.

While this compound itself may not have progressed to clinical development, the foundational work on this and other early analogs has been instrumental in building our understanding of azanucleosides and continues to inform the design of next-generation epigenetic therapies.

References

- 1. 5-Azacytidine: Mechanism of Action AND Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Azacytidine engages an IRE1α-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

The Impact of 5-Azacytidine on Escherichia coli Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the effects of 5-azacytidine, a cytidine analog, on the growth and gene expression of the bacterium Escherichia coli. While the user's initial query specified 6-Amino-5-azacytidine, the available scientific literature predominantly focuses on the well-characterized compound 5-azacytidine in the context of E. coli. This document synthesizes key findings on its mechanism of action, impact on bacterial growth kinetics, and transcriptome-level alterations. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction

5-Azacytidine is a chemical analog of the nucleoside cytidine, where a nitrogen atom replaces the carbon at the 5-position of the pyrimidine ring. It is a well-known DNA methyltransferase inhibitor.[1][2] In E. coli, 5-azacytidine exerts its effects primarily through the inhibition of the DNA cytosine methyltransferase (Dcm), which is responsible for methylating the second cytosine in the sequence 5'-CCWGG-3' (where W can be A or T).[1][2] The incorporation of 5-azacytidine into DNA leads to the formation of a covalent bond with Dcm, effectively trapping and inactivating the enzyme.[1] This results in hypomethylation of the bacterial genome and subsequent alterations in gene expression.[1][2] Beyond its impact on DNA methylation, 5-azacytidine can also induce the SOS response, a global response to DNA damage in bacteria.[3]

Quantitative Effects on E. coli Growth and Gene Expression

The administration of 5-azacytidine has a dose-dependent inhibitory effect on the growth of E. coli. While low concentrations may have a negligible impact during the logarithmic growth phase, higher concentrations lead to a significant reduction in bacterial density, particularly as the culture enters the stationary phase.[4]

Impact on Bacterial Growth

The following table summarizes the effect of different concentrations of 5-azacytidine on the growth of E. coli K-12, as measured by absorbance at 600 nm (A600).

| Time (hours) | 0 µg/mL 5-azacytidine (A600) | 0.5 µg/mL 5-azacytidine (A600) | 5 µg/mL 5-azacytidine (A600) | 50 µg/mL 5-azacytidine (A600) |

| 2 | ~0.4 | ~0.4 | ~0.35 | ~0.3 |

| 4 | ~1.2 | ~1.2 | ~1.0 | ~0.8 |

| 6 | ~2.0 | ~2.0 | ~1.7 | ~1.3 |

| 8 | ~2.2 | ~2.1 | ~1.8 | ~1.4 |

Data adapted from Militello et al., 2016.[4]

Transcriptomic Alterations

Treatment with 5-azacytidine leads to significant changes in the E. coli transcriptome. These changes are more pronounced in the early stationary phase compared to the logarithmic phase. The alterations in gene expression are believed to be mediated by both DNA methylation-dependent and -independent mechanisms.[4][5]

Table 2: Summary of Gene Expression Changes in E. coli Treated with 5 µg/mL 5-Azacytidine [4][5]

| Growth Phase | Number of Upregulated Genes | Number of Downregulated Genes |

| Logarithmic Phase | 6 | 1 |

| Early Stationary Phase | 44 | 12 |

Data adapted from Militello et al., 2016.[4][5]

Mechanism of Action

The primary mechanism of action of 5-azacytidine in E. coli involves its incorporation into DNA and the subsequent inhibition of DNA cytosine methyltransferase (Dcm). This leads to a cascade of downstream effects, including altered gene expression and the induction of the DNA damage response.

Caption: Mechanism of 5-azacytidine in E. coli.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of 5-azacytidine on E. coli.

Bacterial Growth Inhibition Assay

This protocol details the methodology for determining the effect of 5-azacytidine on the growth kinetics of E. coli.

-

Strain and Media: Use E. coli K-12 strain grown in Luria-Bertani (LB) broth.

-

Overnight Culture: Inoculate a single colony of E. coli into 5 mL of LB broth and incubate overnight at 37°C with shaking.

-

Subculturing: The next day, dilute the overnight culture 1:100 into fresh LB broth.

-

Drug Preparation: Prepare a stock solution of 5-azacytidine in sterile water.

-

Treatment: Add 5-azacytidine to the subcultures at desired final concentrations (e.g., 0, 0.5, 5, and 50 µg/mL).

-

Incubation and Monitoring: Incubate the cultures at 37°C with shaking. Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 2 hours) for up to 8-10 hours.

-

Data Analysis: Plot the OD600 values against time to generate growth curves for each concentration.

Caption: Workflow for Bacterial Growth Inhibition Assay.

Transcriptome Analysis via DNA Microarray

This protocol outlines the steps for analyzing global gene expression changes in E. coli in response to 5-azacytidine treatment.

-

Bacterial Culture and Treatment: Grow E. coli K-12 in LB broth to the desired growth phase (e.g., logarithmic or early stationary phase). Treat the cultures with a selected concentration of 5-azacytidine (e.g., 5 µg/mL) and a control with no drug.

-

RNA Isolation: Harvest bacterial cells by centrifugation. Isolate total RNA using a commercial RNA purification kit according to the manufacturer's instructions. Ensure the RNA is of high quality and free of DNA contamination.

-

cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase. Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).

-

Microarray Hybridization: Hybridize the labeled cDNA to an E. coli gene expression microarray slide.

-

Scanning and Data Acquisition: Scan the microarray slide using a microarray scanner to detect the fluorescence signals.

-

Data Analysis: Quantify the signal intensities for each spot on the array. Normalize the data and perform statistical analysis to identify genes that are differentially expressed between the 5-azacytidine-treated and control samples.

Caption: Workflow for Transcriptome Analysis.

Conclusion and Future Directions

5-Azacytidine demonstrates a clear, dose-dependent inhibitory effect on the growth of E. coli, which is accompanied by significant alterations in gene expression. The primary mechanism of action is the inhibition of DNA methyltransferase, leading to genome-wide hypomethylation. This technical guide provides a foundational understanding and practical protocols for researchers investigating the antibacterial properties of 5-azacytidine and other DNA methyltransferase inhibitors. Future research could focus on elucidating the full spectrum of genes regulated by Dcm-mediated methylation and exploring the potential for synergistic effects of 5-azacytidine with other antimicrobial agents. A deeper understanding of the DNA methylation-independent effects of 5-azacytidine in bacteria also warrants further investigation.

References

- 1. 5-Azacytidine: Microbiological Assay in Mouse Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. knightscholar.geneseo.edu [knightscholar.geneseo.edu]

- 4. 5-azacytidine induces transcriptome changes in Escherichia coli via DNA methylation-dependent and DNA methylation-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-azacytidine induces transcriptome changes in Escherichia coli via DNA methylation-dependent and DNA methylation-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of 5-Azacytidine on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Azacytidine (also known as Azacitidine) is a pyrimidine nucleoside analog of cytidine with well-documented antineoplastic activity.[1][2] This technical guide provides a comprehensive overview of the in vitro effects of 5-Azacytidine on cancer cells, focusing on its mechanisms of action, impact on cellular processes, and the signaling pathways it modulates. The information is compiled from a range of preclinical studies and is intended to serve as a resource for researchers and professionals in oncology drug development. This document details the cytotoxic and cytostatic effects of 5-Azacytidine across various cancer cell lines, presents key quantitative data in a structured format, outlines common experimental protocols for its study, and visualizes the underlying molecular pathways.

Mechanism of Action

5-Azacytidine exerts its anticancer effects through a dual mechanism that involves its incorporation into both RNA and DNA.[2][3]

-

At low concentrations , its primary effect is the inhibition of DNA methyltransferases (DNMTs).[3] After being incorporated into DNA, 5-Azacytidine covalently traps DNMT enzymes, leading to their degradation.[3][4] This results in a global DNA hypomethylation, which can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, or apoptosis.[3][5]

-

At high concentrations , 5-Azacytidine exhibits direct cytotoxicity.[2] Being a ribonucleoside, it is extensively incorporated into RNA, leading to the disassembly of polyribosomes, defective transfer RNA function, and a subsequent inhibition of protein synthesis, ultimately resulting in cell death.[2][6]

Quantitative Data on In Vitro Efficacy

The in vitro potency of 5-Azacytidine varies across different cancer cell lines and is dependent on the duration of exposure. Below is a summary of reported efficacy data.

Table 1: Cytotoxicity (EC50/IC50) of 5-Azacytidine in Various Cancer Cell Lines

| Cell Line | Cancer Type | EC50/IC50 (µM) | Exposure Time (hours) | Assay Method |

| A549 | Non-Small Cell Lung Cancer | 1.8 - 10.5 | 72 | Cell Viability Assay |

| H1299 | Non-Small Cell Lung Cancer | 5.1 | 72 | Cell Viability Assay |

| HepG2 | Hepatocellular Carcinoma | ~50 | 24 | MTT Assay |

| HuH7 | Hepatocellular Carcinoma | ~500 | 24 | MTT Assay |

| JHH6 | Hepatocellular Carcinoma | >5000 | 24 | MTT Assay |

| MCF-7 | Breast Cancer | Not specified | 48 | MTT Assay |

| CNDT2.5 | Midgut Neuroendocrine Tumor | Dose-dependent reduction | 144 (6 days) | MTT Assay |

| H727 | Pulmonary Neuroendocrine Tumor | Dose-dependent reduction | 144 (6 days) | MTT Assay |

| BON | Gastrointestinal Neuroendocrine Tumor | Dose-dependent reduction | 144 (6 days) | MTT Assay |

| HL-60 | Promyelocytic Leukemia | Not specified | Not specified | Flow Cytometry |

Note: EC50/IC50 values are highly dependent on experimental conditions. The data presented here is a compilation from various sources for comparative purposes.[7][8]

Table 2: Effects of 5-Azacytidine on Cell Cycle Distribution and Apoptosis

| Cell Line | Concentration (µM) | Effect | Method |

| CNDT2.5 | Not specified | Accumulation in G2 phase | Flow Cytometry |

| A549 | Not specified | Accumulation in sub-G1 phase | Cell Cycle Analysis |

| HL-60 | 2-6 | Preferential apoptosis of G1 phase cells | Flow Cytometry |

| HL-60 | 8-40 | No cell cycle phase-specific apoptosis | Flow Cytometry |

| JHH-6/HuH-7 | Not specified | Increase in G1/G0 and G2/M phases | Cell Cycle Analysis |

Key In Vitro Effects on Cancer Cells

Inhibition of Cell Proliferation

5-Azacytidine demonstrates a dose-dependent inhibition of proliferation in a variety of cancer cell lines, including neuroendocrine tumors, non-small cell lung cancer, and hepatocellular carcinoma.[1][7] This anti-proliferative effect is a direct consequence of its impact on the cell cycle and the induction of apoptosis.

Induction of Cell Cycle Arrest

The compound has been shown to induce cell cycle arrest, although the specific phase of arrest can vary. For instance, in neuroendocrine carcinoid cells, 5-Azacytidine treatment leads to an accumulation of cells in the G2 phase of the cell cycle, which is supported by an increase in the levels of Cyclin B1.[1] In contrast, some studies on non-small cell lung cancer cells report an accumulation in the sub-G1 phase, indicative of apoptosis.[7]

Induction of Apoptosis

5-Azacytidine is a potent inducer of apoptosis.[9] The mechanism of apoptosis induction can be concentration-dependent. At lower concentrations in HL-60 leukemia cells, apoptosis is preferentially induced in G1 phase cells and is linked to its incorporation into RNA.[6] At higher concentrations, it triggers apoptosis irrespective of the cell cycle phase, likely due to its combined incorporation into both RNA and DNA.[6] In some contexts, 5-Azacytidine-induced apoptosis is mediated by the upregulation of pro-apoptotic proteins such as NOXA and PUMA.[10]

Modulation of Gene Expression

As a DNA hypomethylating agent, 5-Azacytidine can reactivate the expression of epigenetically silenced genes.[5] This includes tumor suppressor genes that can inhibit cancer cell growth and survival. For example, it has been shown to upregulate miR-139-5p in hepatocellular carcinoma cells, which in turn reduces the levels of its target, ROCK2, a protein involved in cell migration.[11]

Signaling Pathways Modulated by 5-Azacytidine

The cellular effects of 5-Azacytidine are mediated through the modulation of several key signaling pathways.

DNA Methylation and Tumor Suppressor Gene Reactivation

The core mechanism of 5-Azacytidine involves the inhibition of DNMTs, leading to the reactivation of tumor suppressor genes.

Apoptosis Induction Pathways

5-Azacytidine can trigger apoptosis through both intrinsic and extrinsic pathways, often involving the upregulation of pro-apoptotic BCL-2 family members. In acute myeloid leukemia (AML) cells, 5-Azacytidine induces the pro-apoptotic protein NOXA through the Integrated Stress Response (ISR) pathway, priming the cells for apoptosis.[10]

PI3K/AKT Pathway

In some contexts, such as ovarian cancer, 5-Azacytidine has been reported to upregulate PIK3CA, the gene encoding the catalytic subunit of PI3K.[12] This can lead to the activation of the PI3K-AKT signaling pathway, which paradoxically has been associated with increased invadopodia formation and metastatic potential in this specific cancer type.[12] This highlights the context-dependent effects of 5-Azacytidine.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the in vitro effects of 5-Azacytidine. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treatment: Aspirate the medium and add fresh medium containing a serial dilution of 5-Azacytidine. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Steps:

-

Cell Culture and Treatment: Culture cells and treat with 5-Azacytidine for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Protocol Steps:

-

Cell Culture and Treatment: Treat cells with 5-Azacytidine as required.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, such as DNMTs, cell cycle regulators, or apoptosis-related proteins.

Protocol Steps:

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

5-Azacytidine is a potent antineoplastic agent with a complex, multi-faceted mechanism of action. Its ability to inhibit DNA methylation and disrupt protein synthesis leads to significant in vitro effects on cancer cells, including the inhibition of proliferation, induction of cell cycle arrest, and apoptosis. The specific cellular responses and signaling pathways affected by 5-Azacytidine can be context- and dose-dependent. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of 5-Azacytidine and other epigenetic therapies in oncology.

References

- 1. Azacytidine induces cell cycle arrest and suppression of neuroendocrine markers in carcinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azacitidine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Azacitidine? [synapse.patsnap.com]

- 4. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential induction of apoptosis and senescence by the DNA methyltransferase inhibitors 5-azacytidine and 5-aza-2'-deoxycytidine in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. 5-Azacytidine Downregulates the Proliferation and Migration of Hepatocellular Carcinoma Cells In Vitro and In Vivo by Targeting miR-139-5p/ROCK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Azacytidine promotes invadopodia formation and tumor metastasis through the upregulation of PI3K in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

6-Amino-5-azacytidine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Cytidine Analog

Abstract

6-Amino-5-azacytidine is a cytidine analog belonging to the family of DNA methyltransferase (DNMT) inhibitors. Sharing structural similarities with the well-characterized epigenetic drug 5-azacytidine, this compound holds significant interest for researchers in oncology, epigenetics, and drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization and evaluation, and insights into its potential mechanisms of action. The information is presented to support further investigation and application of this compound in research and therapeutic development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a foundational dataset for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃N₅O₅ | [1][2] |

| Molecular Weight | 259.22 g/mol | [1][2] |

| CAS Number | 105331-00-8 | [2] |

| Melting Point | 240-242 °C (decomposes) | |

| Appearance | White to off-white solid | |

| Solubility | Water: 14.71 mg/mL (56.75 mM) (ultrasonication may be required) | [2] |

| PBS: 8.33 mg/mL (32.13 mM) (requires warming and ultrasonication) | [2] | |

| Synonyms | 4,6-Diamino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one | [1] |

Experimental Protocols

Synthesis of this compound (General Procedure)

Principle: The synthesis typically involves the glycosylation of a silylated 5-azacytosine derivative with a protected ribofuranose, followed by deprotection.

Materials:

-

5-Azacytosine derivative (e.g., 4,6-diamino-1,3,5-triazin-2-one)

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate

-

Protected β-D-ribofuranose (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose)

-

Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Methanolic ammonia or sodium methoxide in methanol

-

Silica gel for column chromatography

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, methanol, dichloromethane)

Procedure:

-

Silylation of the Azacytosine Base:

-

A suspension of the 4,6-diamino-1,3,5-triazin-2-one in excess hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate is refluxed under an inert atmosphere (e.g., argon or nitrogen) until the mixture becomes a clear solution.

-

The excess HMDS is removed under reduced pressure to yield the silylated base as a residue.

-

-

Glycosylation:

-

The silylated base is dissolved in an anhydrous solvent such as acetonitrile.

-

The protected β-D-ribofuranose, dissolved in the same anhydrous solvent, is added to the solution.

-

The mixture is cooled in an ice bath, and the Lewis acid catalyst (e.g., TMSOTf) is added dropwise.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

-

Work-up and Purification of the Protected Nucleoside:

-

The reaction mixture is quenched by the addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude protected nucleoside is purified by silica gel column chromatography.

-

-

Deprotection:

-

The purified protected nucleoside is dissolved in anhydrous methanol.

-

A solution of methanolic ammonia or sodium methoxide in methanol is added, and the mixture is stirred at room temperature.

-

The reaction is monitored by TLC.

-

Upon completion, the solvent is evaporated, and the residue is purified by recrystallization or silica gel chromatography to yield this compound.

-

High-Performance Liquid Chromatography (HPLC) Analysis

The following is an adapted protocol for the analysis of this compound, based on established methods for 5-azacytidine.[3][4][5]

Principle: Reversed-phase HPLC is used to separate and quantify this compound based on its polarity.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Sample solvent: Water or a mixture of water and acetonitrile

-

This compound standard

-

0.45 µm syringe filters

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phases and degas them before use.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the sample solvent to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the sample solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient elution can be optimized. A starting point could be 95% Mobile Phase A and 5% Mobile Phase B, with a linear gradient to increase the percentage of Mobile Phase B over time.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210-242 nm (based on the UV absorbance of the triazine ring)

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system. The retention time of the peak corresponding to this compound in the sample should match that of the standard. The concentration in the sample can be determined from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

NMR spectroscopy is a critical tool for the structural elucidation of this compound. While specific NMR data for this compound is not widely published, a general protocol for acquiring ¹H and ¹³C NMR spectra for nucleoside analogs is provided.[6]

Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of the atomic nuclei within the molecule.

Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum.

-

Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for protons in the molecule, and a relaxation delay of 1-5 seconds.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the protons to the ribose and triazine ring structures.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Proton decoupling is typically used to simplify the spectrum.

-

Analyze the chemical shifts to identify the carbon atoms in the molecule.

-

DNA Methyltransferase 1 (DNMT1) Inhibition Assay

This colorimetric assay is designed to screen for inhibitors of DNMT1 activity.[7][8]

Principle: The assay measures the methylation of a DNA substrate by DNMT1. The methylated DNA is then detected using an antibody specific for 5-methylcytosine in an ELISA-like format. Inhibition of DNMT1 results in a decreased signal.

Materials:

-

DNMT1 Inhibitor Screening Assay Kit (commercially available kits from suppliers like Abcam or EpigenTek provide the necessary reagents)

-

Recombinant DNMT1 enzyme

-

S-Adenosyl-L-methionine (SAM)

-

This compound (test inhibitor)

-

Positive control inhibitor (e.g., 5-azacytidine)

-

Microplate reader

Procedure:

-

Assay Setup:

-

Prepare the assay buffer, wash buffer, and other reagents as per the kit instructions.

-

In a 96-well plate coated with a DNA substrate, add the assay buffer.

-

-

Enzyme Reaction:

-

Add the test inhibitor (this compound at various concentrations), a positive control inhibitor, or a vehicle control to the wells.

-

Add the recombinant DNMT1 enzyme to all wells except the blank.

-

Initiate the reaction by adding SAM to all wells.

-

Incubate the plate at 37 °C for a specified time (e.g., 60-90 minutes) to allow for DNA methylation.

-

-

Detection:

-

Wash the wells to remove unreacted components.

-

Add a primary antibody that specifically binds to 5-methylcytosine and incubate.

-

Wash the wells and add a secondary enzyme-linked antibody.

-

Wash the wells and add a developing solution to produce a colorimetric signal.

-

-

Measurement and Analysis:

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

The percentage of inhibition is calculated relative to the vehicle control. An IC₅₀ value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Biological Activity and Signaling Pathways

As a close analog of 5-azacytidine, this compound is presumed to exert its biological effects primarily through the inhibition of DNA methyltransferases (DNMTs).[9] This leads to the hypomethylation of DNA and the re-expression of silenced tumor suppressor genes.[10]

Mechanism of DNMT Inhibition

The proposed mechanism of action involves the incorporation of the azacytidine analog into DNA during replication. The nitrogen atom at the 5-position of the triazine ring forms a covalent bond with the DNMT enzyme, effectively trapping it and leading to its degradation. This prevents the maintenance of methylation patterns on newly synthesized DNA strands.

Affected Signaling Pathways

Studies on 5-azacytidine have revealed its impact on various signaling pathways crucial in cancer development and progression. It is anticipated that this compound would affect similar pathways.

-

PI3K/AKT Pathway: 5-Azacytidine has been shown to upregulate the transcription of PIK3CA, a key component of the PI3K-AKT signaling pathway, which is involved in cell survival, proliferation, and metastasis.[1]

-

JAK/STAT Pathway: The JAK/STAT signaling pathway, which plays a role in cell proliferation, differentiation, and apoptosis, has been identified as a significant mediator of the cellular response to 5-azacytidine in lung cancer models.[10]

-

Apoptosis and Cell Cycle Regulation: By reactivating tumor suppressor genes, azacytidine analogs can induce apoptosis and cell cycle arrest in cancer cells.[9][11]

Visualizations

Proposed Signaling Pathway of this compound in Cancer Cells

Caption: Proposed mechanism of this compound action in cancer cells.

Experimental Workflow for Screening in Cancer Cell Lines

Caption: A typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound presents a compelling subject for further research in the field of epigenetics and cancer therapy. This technical guide consolidates the available data on its physical and chemical properties and provides adaptable experimental protocols for its synthesis, characterization, and biological evaluation. The elucidation of its precise mechanism of action and its effects on various signaling pathways will be crucial in determining its potential as a therapeutic agent. The information and methodologies presented herein are intended to facilitate these future investigations.

References

- 1. 5-Azacytidine promotes invadopodia formation and tumor metastasis through the upregulation of PI3K in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. impactfactor.org [impactfactor.org]

- 5. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

- 8. epigentek.com [epigentek.com]

- 9. Frontiers | 5-Azacytidine Potentiates Anti-tumor Immunity in a Model of Pancreatic Ductal Adenocarcinoma [frontiersin.org]

- 10. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Therapeutic Potential of 6-Amino-5-azacytidine and its Analogue, 5-Azacytidine

Introduction

6-Amino-5-azacytidine is a synthetic pyrimidine nucleoside analogue. As a derivative of cytidine, it holds potential for investigation in various therapeutic areas, particularly in oncology and infectious diseases. However, publicly available data on the biological activity and mechanism of action of this compound are currently limited. In contrast, its close analogue, 5-azacytidine (Azacitidine), is a well-characterized epigenetic modifier approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the known properties of this compound and leverages the extensive data on 5-azacytidine to explore its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals.

This compound: Current State of Knowledge

The available preclinical data for this compound is sparse and primarily originates from a 1989 study. The compound has demonstrated inhibitory activity against both bacterial and human cancer cell lines.

Quantitative Data on Biological Activity

The known biological activities of this compound are summarized in the table below.

| Target Organism/Cell Line | Assay Type | Metric | Value |

| Escherichia coli | Growth Inhibition | - | Active |

| CCRF-CEM (Human T-cell acute lymphoblastic leukemia) | Cell Viability | ID50 | 33.9 μM |

| WI-L2 (Human B-lymphoblastoid cell line) | Growth Inhibition | % Inhibition | 39% at 100 μM |

5-Azacytidine (Azacitidine): A Well-Characterized Analogue

5-Azacytidine is an FDA-approved drug for the treatment of myelodysplastic syndromes. Its mechanism of action and therapeutic effects have been extensively studied, providing a valuable framework for understanding the potential of related azacytidine compounds.

Mechanism of Action

5-Azacytidine exerts its antineoplastic effects through a dual mechanism:

-

At low concentrations, it inhibits DNA methyltransferases (DNMTs). After incorporation into DNA, it forms a covalent bond with DNMTs, leading to their degradation. This results in hypomethylation of DNA and re-expression of silenced tumor suppressor genes.[1][2]

-

At high concentrations, it is cytotoxic. As a ribonucleoside, it is incorporated into RNA to a greater extent than DNA, leading to disruption of protein synthesis and cell death.[3][4]

References

- 1. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition | Semantic Scholar [semanticscholar.org]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for 5-Azacytidine In Vitro Experiments

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for in vitro experiments using 5-Azacytidine (also known as Azacitidine or AZA), a potent inhibitor of DNA methylation. While the query specified "6-Amino-5-azacytidine," the vast body of scientific literature and experimental data pertains to 5-Azacytidine. It is presumed that the user is interested in the widely studied 5-Azacytidine, and the following protocols are based on this compound. 5-Azacytidine is a cytidine analog that gets incorporated into DNA and RNA, leading to the inhibition of DNA methyltransferases (DNMTs), subsequent DNA hypomethylation, and reactivation of silenced tumor suppressor genes.[1][2] Its multifaceted mechanism also includes the induction of apoptosis and cell cycle arrest, making it a valuable tool in cancer research and drug development.[1][2][3]

Mechanism of Action

5-Azacytidine exerts its biological effects through a multi-pronged approach. Upon cellular uptake, it is phosphorylated and incorporated into both RNA and DNA.[2] Its incorporation into RNA disrupts protein synthesis.[2] When incorporated into DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent hypomethylation of the DNA.[2] This reactivation of tumor suppressor genes can induce cell cycle arrest, differentiation, or apoptosis.[2]

Data Presentation: Quantitative In Vitro Data for 5-Azacytidine

The following table summarizes the effective concentrations and IC50 values of 5-Azacytidine in various cancer cell lines.

| Cell Line | Assay Type | Parameter | Value | Reference |

| Non-small cell lung cancer (NSCLC) panel | Cell Viability | EC50 | 1.8–10.5 µM | [1] |

| H1299 (NSCLC) | Cell Viability | EC50 | 5.1 µM | [1] |

| MOLT4 (Acute Lymphoblastic Leukemia) | MTT Assay | IC50 (24h) | 16.51 µM | [4] |

| MOLT4 (Acute Lymphoblastic Leukemia) | MTT Assay | IC50 (48h) | 13.45 µM | [4] |

| Jurkat (Acute Lymphoblastic Leukemia) | MTT Assay | IC50 (24h) | 12.81 µM | [4] |

| Jurkat (Acute Lymphoblastic Leukemia) | MTT Assay | IC50 (48h) | 9.78 µM | [4] |

| CCRF-CEM | Not Specified | ID50 | 33.9 μM | [5] |

| WI-L2 | Growth Inhibition | % Inhibition (100 µM) | 39% | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of 5-Azacytidine on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MOLT4, Jurkat)

-

5-Azacytidine (stock solution prepared in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.[4]

-

Treat the cells with various concentrations of 5-Azacytidine (e.g., a serial dilution from 0 to 50 µM).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability after 5-Azacytidine treatment.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with 5-Azacytidine.

Materials:

-

Cancer cell lines

-

5-Azacytidine

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.[6]

-

Treat cells with the desired concentration of 5-Azacytidine (e.g., 50 µM) for a specified duration (e.g., 96 hours).[6]

-

Harvest the cells and wash them with PBS.[6]

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 10-15 minutes.[6]

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Logical Flow of Apoptosis Detection

Caption: Cellular states identified by Annexin V/PI staining.

Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after 5-Azacytidine treatment.

Materials:

-

Cancer cell lines

-

5-Azacytidine

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Treat cells with 5-Azacytidine for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.[1]

Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins (e.g., DNMT1, γ-H2AX) following 5-Azacytidine treatment.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-DNMT1, anti-γ-H2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[7]

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Signaling Pathway

Simplified Signaling Pathway of 5-Azacytidine Action

Caption: Key molecular events following cellular uptake of 5-Azacytidine.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential induction of apoptosis and senescence by the DNA methyltransferase inhibitors 5-azacytidine and 5-aza-2'-deoxycytidine in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Azacytidine Downregulates the Proliferation and Migration of Hepatocellular Carcinoma Cells In Vitro and In Vivo by Targeting miR-139-5p/ROCK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azacitidine - Wikipedia [en.wikipedia.org]

- 5. 5-Azacytidine Inhibits the Activation of Senescence Program and Promotes Cytotoxic Autophagy during Trdmt1-Mediated Oxidative Stress Response in Insulinoma β-TC-6 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA methyltransferase inhibitor 5-azacytidine in high dose promotes ultrastructural maturation of cardiomyocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Azacitidine Exerts Prolonged Pro-Apoptotic Effects and Overcomes Cisplatin-Resistance in Non-Seminomatous Germ Cell Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell Culture Treatment with 5-Azacytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine (also known as Azacitidine or AZA) is a chemical analog of the nucleoside cytidine, widely utilized in cancer research and therapy.[1] It is a first-generation DNA methyltransferase inhibitor (DNMTi) approved for the treatment of myelodysplastic syndromes (MDS).[2] Its mechanism of action involves reversing aberrant DNA methylation patterns that are a hallmark of many cancers, leading to the re-expression of silenced tumor suppressor genes.[3][4] Beyond its epigenetic effects, 5-Azacytidine also exhibits direct cytotoxicity, making it a potent agent for studying and targeting cancer cell proliferation, differentiation, and apoptosis.

These application notes provide a comprehensive overview of the use of 5-Azacytidine in cell culture, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.

(Note: The compound is correctly known as 5-Azacytidine, a 4-amino substituted molecule, rather than 6-Amino-5-azacytidine.)

Mechanism of Action

5-Azacytidine exerts its antineoplastic effects through a dual mechanism involving its incorporation into both RNA and DNA.[1]

-

Inhibition of DNA Methylation (Hypomethylation): As a cytidine analog, 5-Azacytidine is metabolized and its deoxy form (5-aza-2'-deoxycytidine triphosphate) is incorporated into replicating DNA.[1] Once in the DNA strand, it forms an irreversible covalent bond with DNA methyltransferases (DNMTs), trapping the enzyme.[3][4] This leads to the depletion and degradation of DNMTs, preventing the maintenance of DNA methylation patterns during cell division.[5][6] The resulting passive hypomethylation can reactivate the transcription of previously silenced tumor suppressor genes, which in turn can trigger cell cycle arrest, differentiation, or apoptosis.[4][5]

-

Cytotoxicity via RNA/DNA Incorporation: At higher concentrations, 5-Azacytidine demonstrates direct cytotoxicity. As a ribonucleoside, it is incorporated into RNA to a greater extent than DNA.[1][7] Its presence in RNA disrupts the assembly of polyribosomes, interferes with transfer RNA (tRNA) function, and inhibits protein synthesis.[1][7] Incorporation into both DNA and RNA leads to DNA damage and metabolic stress, ultimately resulting in cell death.[3][8]

Quantitative Data Summary

The cellular response to 5-Azacytidine is context-dependent, varying with cell type, drug concentration, and exposure duration.

Table 1: Efficacy of 5-Azacytidine in Various Cancer Cell Lines

| Cell Line | Cancer Type | EC50 / IC50 | Citation |

|---|---|---|---|

| H1299 | Non-Small Cell Lung | 5.1 µM | [3] |

| A549 | Non-Small Cell Lung | 1.8 - 10.5 µM (Range for 5 lines) | [3] |

| H1975 | Non-Small Cell Lung | 1.8 - 10.5 µM (Range for 5 lines) | [3] |

| H460 | Non-Small Cell Lung | 1.8 - 10.5 µM (Range for 5 lines) | [3] |

| H23 | Non-Small Cell Lung | 1.8 - 10.5 µM (Range for 5 lines) | [3] |

| VU40T | Head and Neck Squamous Cell | > 500 nM | [9] |

| SCC040 | Head and Neck Squamous Cell | > 500 nM |[9] |

Table 2: Typical Experimental Concentrations of 5-Azacytidine

| Cell Line / Model | Concentration(s) | Duration | Observed Effect | Citation |

|---|---|---|---|---|

| Myeloid (P39, HL60) | ≥ 0.5 µM | 24 hours | Dose-dependent apoptosis, DNA hypomethylation | [10] |

| Murine Myoblasts (C2C12) | 5 µM | 24 hours | Increased expression of MyoD, p21; inhibited proliferation | [11][12] |

| Uveal Melanoma | 1, 5, 20 µM | 9 - 27.5 days | Dose-dependent effects on proliferation and colony formation | [13] |

| Hepatocellular Carcinoma | 0.8, 6, 30 µM | N/A | Downregulated proliferation and migration | [2] |

| HL-60 Leukemia | 2 - 6 µM | N/A | Preferential apoptosis of G1 phase cells | [8] |

| HL-60 Leukemia | 8 - 40 µM | N/A | Apoptosis with no cell cycle phase specificity |[8] |

Table 3: Effects of 5-Azacytidine on Cellular Processes

| Process | Cell Line / Model | Quantitative Change | Citation |

|---|---|---|---|

| Global DNA Methylation | Myeloid Cells (Apoptotic Fraction) | 41% decrease (1 µM for 24h) | [10] |

| Global DNA Methylation | Patient PBMCs | Median decrease from 63.4% to 57.4% | [14] |

| Cell Cycle | NSCLC (A549) | Accumulation in sub-G1 phase | [3] |

| Protein Expression (p21) | Murine Myoblasts (C2C12) | 1.82-fold increase (DMAZA vs GM) | [12] |